Isopropyl 2-cyano-4,4-diethoxybutanoate
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Overview
Description
Isopropyl 2-cyano-4,4-diethoxybutanoate is a chemical compound with the molecular formula C11H19NO4. It is a derivative of butanoic acid and is known for its unique structure, which includes an isopropyl group, a cyano group, and two ethoxy groups attached to the butanoate moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-cyano-4,4-diethoxybutanoate typically involves the esterification of 2-cyano-4,4-diethoxybutanoic acid with isopropyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. The reaction is often conducted in a continuous flow reactor to enhance efficiency and yield. Purification steps, such as distillation and crystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-cyano-4,4-diethoxybutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different esters or amides.
Scientific Research Applications
Isopropyl 2-cyano-4,4-diethoxybutanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Isopropyl 2-cyano-4,4-diethoxybutanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in various biochemical reactions.
Comparison with Similar Compounds
Isopropyl 2-cyano-4,4-diethoxybutanoate is similar to other esters and cyano-containing compounds. Some similar compounds include:
Ethyl 2-cyano-4,4-diethoxybutanoate: This compound differs only in the alkyl group attached to the ester moiety.
Methyl 2-cyano-4,4-diethoxybutanoate: This compound has a methyl group instead of an isopropyl group.
Isopropyl 2-cyano-4,4-dimethoxybutanoate: This compound has methoxy groups instead of ethoxy groups.
Uniqueness: this compound stands out due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
propan-2-yl 2-cyano-4,4-diethoxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-15-11(16-6-2)7-10(8-13)12(14)17-9(3)4/h9-11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULNHKVQXCYHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C#N)C(=O)OC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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